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molecular formula C14H17N3O2 B581924 Benzyl 4-amino-4-cyanopiperidine-1-carboxylate CAS No. 331281-15-3

Benzyl 4-amino-4-cyanopiperidine-1-carboxylate

Cat. No. B581924
M. Wt: 259.309
InChI Key: GRHDPIWPOMOSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756372B2

Procedure details

A solution of sodium cyanide (1052 mg, 21.5 mmol), ammonium chloride (1265 mg, 23.65 mmol), and benzyl 4-oxo-1-piperidine-carboxylate (5.0 gm, 21.5 mmol), was prepared in 5 M ammonia in methanol (8.6 mL, 43 mmol). The solution was brought to reflux for 4 h and then allowed to cool to room temperature. The solution was then filtered and washed with methanol (100 mL) and the filtrate was concentrated in vacuo. The resulting oil was taken up in MTBE (250 mL) and filtered again. The filter cake was washed with MTBE (100 mL) and the filtrate was concentrated in vacuo to yield 4-amino-4-cyano-piperidine-1-carboxylic acid benzyl ester as a clear oil (3.5 g) which was used without further purification.
Quantity
1052 mg
Type
reactant
Reaction Step One
Quantity
1265 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Cl-].[NH4+:5].O=[C:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:9][CH2:8]1.CO>N>[CH2:16]([O:15][C:13]([N:10]1[CH2:11][CH2:12][C:7]([NH2:5])([C:1]#[N:2])[CH2:8][CH2:9]1)=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1052 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1265 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
5 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
8.6 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solution was then filtered
WASH
Type
WASH
Details
washed with methanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
The filter cake was washed with MTBE (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)(C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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